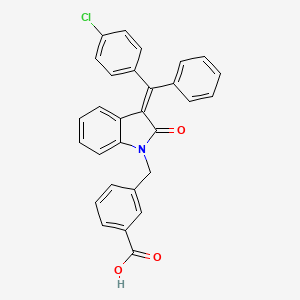

YLF-466D

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

YLF-466D is an allosteric AMPK activator. IC50 Value: N/ATarget: AMPKin vitro: YLF466D activated recombinant human α1β1γ1, α2β1γ1 and rat liver AMPK. It also activated AMPK α-subunit truncations containing an autoinhibitory domain(AID) and exhibited additivity with AMP and A-769662. Molecular docking of YLF466D with the S pombe AMPKa (25-351) suggests it may bind in the cleft between the kinase domain and the AID antagonizing the auto-inhibition distinct from AMP and A-769662. Incubation of YLF466D in Hela cells activated cellular AMPK without detectable changes in AMP:ATP ratio, proving AMPK was allosterically activated by YLF466D. YLF466D activated cellular AMPK in both L6 myotubes and HepG2 cells with evoking intracellular AMP:ATP ratio accompanied by depolarizing mitochondria membrane potential, but has no effect on the dephosphorylation of PP2Cα on AMPK. Thus, YLF466D activated cellular AMPK through dual mechanisms. in vivo: Functional studies shown YLF466D stimulated glucose uptake in L6 myotubes, decreased glucose output and lipid content in hepatocyte. Acute and chronic treatment of YLF466D on diabetic db/db mice and diet induced obese mice improved metabolic parameters.

YLF-466D is a chemical compound recognized primarily as an activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The compound has garnered attention for its potential therapeutic applications, particularly in metabolic diseases and cardiovascular conditions. YLF-466D is characterized by its ability to enhance AMPK activity, which subsequently influences various metabolic pathways, including glucose uptake and fatty acid oxidation. Its chemical structure is denoted by the CAS number 1273323-67-3, and it is classified as an allosteric modulator of AMPK, meaning it binds to the enzyme at a site distinct from the active site, thereby altering its activity.

- No information available regarding the mechanism of action or potential biological activity.

- Due to the lack of research, safety information on 3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid is not available.

Future Research Directions

- Further research is needed to explore the synthesis, properties, and potential applications of this compound. This could involve:

- Investigating its synthesis and developing efficient methods for production.

- Characterizing its physical and chemical properties, such as solubility, stability, and melting point.

- Evaluating its potential biological activity in various assays.

- Assessing its safety profile for potential future development.

YLF-466D exhibits significant biological activity as an AMPK activator. In vitro studies have demonstrated that treatment with YLF-466D results in concentration-dependent activation of AMPK in isolated platelets and liver tissues . This activation leads to various downstream effects, such as increased glucose uptake and enhanced lipid metabolism. Furthermore, YLF-466D has been investigated for its potential protective effects against myocardial ischemia-reperfusion injury, suggesting its relevance in cardiovascular research .

The synthesis of YLF-466D has been optimized using a scalable palladium-catalyzed C–H activation process. This method allows for the efficient preparation of the compound in kilogram quantities while maintaining high purity levels. The optimization process involves careful control of reaction conditions to ensure geometry selectivity and effective removal of impurities . The scalability of this synthesis method is crucial for potential commercial applications and further research into YLF-466D's therapeutic efficacy.

YLF-466D holds promise in various applications due to its role as an AMPK activator. Its primary applications include:

- Metabolic Disease Treatment: Given its ability to enhance glucose metabolism and lipid oxidation, YLF-466D is being explored as a potential therapeutic agent for conditions like obesity and type 2 diabetes.

- Cardiovascular Health: The compound's effects on platelet aggregation make it a candidate for developing treatments aimed at preventing thrombotic events.

- Research Tool: YLF-466D serves as a valuable tool in research settings for studying AMPK-related signaling pathways and their implications in various diseases.

Interaction studies involving YLF-466D have focused on its binding affinity and activation mechanism concerning AMPK. Research indicates that YLF-466D specifically interacts with the allosteric site of the enzyme, leading to enhanced phosphorylation activity . Additionally, studies have explored its effects on other cellular pathways influenced by AMPK activation, which may provide insights into broader metabolic regulation.

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| AICAR | AMPK activator | Promotes muscle glucose uptake |

| Metformin | AMPK activator | Widely used for type 2 diabetes management |

| Compound C | Allosteric AMPK inhibitor | Selectively inhibits AMPK activity |

| Berberine | AMPK activator | Natural product with multiple health benefits |

YLF-466D's specificity for certain AMPK subunits and its potent effects on platelet function differentiate it from these compounds, making it a unique candidate for further investigation in therapeutic contexts .

Molecular Formula (C29H20ClNO3) and Weight (465.93)

YLF-466D possesses the molecular formula C29H20ClNO3 with a molecular weight of 465.93 grams per mole [1] [2] [5]. The compound is registered under Chemical Abstracts Service number 1273323-67-3, providing a unique identifier for chemical databases and regulatory documentation [1] [2] [6]. The precise molecular weight determination has been confirmed through high-resolution mass spectrometry analysis, demonstrating the compound's well-defined chemical composition [7]. Alternative nomenclature for this compound includes 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]benzoic acid [5] [22].

Alkene Oxindole Scaffold Architecture

The structural architecture of YLF-466D is based on an alkene oxindole scaffold, which represents a significant class of heterocyclic compounds in medicinal chemistry [3] [26]. The oxindole core consists of a benzene ring fused to a pyrrolidin-2-one ring system, providing a rigid framework that influences the compound's biological activity [3] [10]. This scaffold architecture is characterized by the presence of a C3-alkene substituent that extends from the oxindole core, creating a conjugated system that impacts both the chemical reactivity and stereochemical properties of the molecule [26] [10].

The alkene oxindole framework in YLF-466D incorporates a methylene bridge connecting the oxindole nitrogen to a benzoic acid moiety, establishing a complex three-dimensional structure [5] [1]. The scaffold's design allows for specific geometric arrangements that are crucial for biological activity, particularly in the context of adenosine monophosphate-activated protein kinase activation [7] [4].

Key Functional Groups and Stereochemistry

YLF-466D contains several key functional groups that define its chemical behavior and biological activity [1] [5] [22]. The primary functional groups include a carboxylic acid group (-COOH) attached to the benzyl substituent, a carbonyl group (C=O) within the oxindole ring system, and a chlorine substituent on the para position of one phenyl ring [1] [5].

The stereochemistry of YLF-466D is particularly significant due to the presence of the alkene double bond, which exhibits E-configuration geometry [7] [24]. The E-stereochemistry indicates that the highest priority substituents on each carbon of the double bond are positioned on opposite sides, following Cahn-Ingold-Prelog priority rules [24] [26]. This geometric arrangement is critical for the compound's biological activity and has been confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallography studies [7] [26].

The Simplified Molecular Input Line Entry System representation of YLF-466D is: Clc1ccc(cc1)C(=C1c2ccccc2N(C1=O)Cc1cccc(c1)C(=O)O)c1ccccc1, which provides a standardized method for representing the compound's complex structure [1] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C29H20ClNO3 | [1] [2] [5] |

| Molecular Weight | 465.93 g/mol | [1] [2] [5] |

| Chemical Abstracts Service Number | 1273323-67-3 | [1] [2] [6] |

| Stereochemistry | E-configuration | [7] [24] |

| Primary Functional Groups | Carboxylic acid, ketone, aryl chloride | [1] [5] |

Physical and Physicochemical Properties

Solubility Profile in Various Solvents

The solubility characteristics of YLF-466D have been evaluated in various solvent systems to establish appropriate formulation parameters [14] [17]. In dimethyl sulfoxide, YLF-466D demonstrates solubility of at least 2.5 milligrams per milliliter (5.37 millimolar), forming a clear solution suitable for analytical and biological testing applications [14]. This solubility profile indicates moderate hydrophilic properties despite the compound's largely aromatic structure [14] [17].

The compound's solubility behavior is influenced by the presence of the carboxylic acid functional group, which can form hydrogen bonds with protic solvents [23] [16]. The chlorophenyl and phenyl substituents contribute to the compound's lipophilic character, creating an amphiphilic molecule with balanced hydrophobic and hydrophilic properties [23] [16]. These characteristics are important for determining appropriate storage conditions and formulation strategies [14] [17].

Spectroscopic Properties and Analytical Profiles

The spectroscopic characterization of YLF-466D has been thoroughly documented using multiple analytical techniques [7] [19] [21]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with characteristic chemical shifts observed for the aromatic protons, alkene proton, and the benzylic methylene protons [7] [21]. The compound's nuclear magnetic resonance profile shows distinct signals corresponding to the various aromatic environments and the alkene stereochemistry [7] [26].

High-performance liquid chromatography analysis demonstrates that YLF-466D can be obtained with purity levels exceeding 98%, indicating effective purification methodologies [1] [2] [22]. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 465.93, consistent with the theoretical molecular weight [1] [5]. The spectroscopic data package includes proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and high-resolution mass spectrometry, providing comprehensive analytical characterization [7] [19].

Infrared spectroscopy reveals characteristic absorption bands for the carbonyl groups, aromatic carbon-carbon stretching, and carboxylic acid functionalities [19] [25]. These spectroscopic properties serve as analytical fingerprints for compound identification and purity assessment in both research and quality control applications [19] [25].

Chemical Synthesis Methodologies

Synthetic Routes and Approaches

The synthesis of YLF-466D can be accomplished through several synthetic approaches, with the most prominent being the palladium-catalyzed carbon-hydrogen activation methodology [7] [10]. Alternative synthetic routes include Knoevenagel condensation approaches using oxindole substrates and appropriate carbonyl compounds, though these methods may present challenges in achieving high yields with benzophenone substrates [10] [26].

The convergent synthesis approach involves disconnection of the molecule at key bond-forming positions, allowing for modular assembly of the complex structure [10] [26]. The synthetic strategy typically involves the preparation of appropriately substituted oxindole intermediates followed by alkene formation through various coupling methodologies [10] [7]. The choice of synthetic route depends on factors including yield requirements, scalability considerations, and stereochemical control [7] [28].

Palladium-Catalyzed C-H Activation Process

The palladium-catalyzed carbon-hydrogen activation process represents the most advanced and scalable method for YLF-466D synthesis [7] [32]. This methodology features mild reaction conditions and high geometry selectivity, making it suitable for large-scale production [7] [13]. The process utilizes palladium catalysts to activate otherwise inert carbon-hydrogen bonds, enabling direct functionalization without requiring pre-installed coupling handles [7] [13].

The palladium-catalyzed process operates through a coordinated metalation-deprotonation mechanism, where the palladium center coordinates to directing groups and facilitates carbon-hydrogen bond cleavage [13] [32]. This approach provides significant advantages over traditional cross-coupling methodologies by eliminating the need for extensive substrate prefunctionalization [13] [7]. The reaction conditions have been optimized to achieve high conversion rates while maintaining excellent stereochemical control [7] [32].

Geometry Selectivity in E-isomer Formation

The geometry selectivity in YLF-466D synthesis is a critical factor determining the success of the synthetic process [7] [24] [26]. The palladium-catalyzed carbon-hydrogen activation process demonstrates exceptional selectivity for E-isomer formation, avoiding the formation of unwanted Z-stereoisomers [7] [26]. This selectivity is achieved through careful control of reaction parameters including temperature, solvent selection, and catalyst loading [7] [24].

The E-selectivity results from the thermodynamic preference for the trans arrangement of bulky substituents around the alkene double bond [24] [26]. Mechanistic studies indicate that the palladium catalyst facilitates the formation of the thermodynamically favored E-isomer through controlled bond formation processes [7] [13]. The high geometry selectivity eliminates the need for extensive purification to remove stereoisomeric impurities, significantly improving the overall process efficiency [7] [26].

Stereochemical analysis using nuclear magnetic resonance spectroscopy confirms the exclusive formation of the E-isomer under optimized reaction conditions [7] [26]. The ability to control stereochemistry is essential for maintaining consistent biological activity and meeting regulatory requirements for pharmaceutical applications [7] [24].

Scale-up Strategies for Laboratory and Industrial Production

The scale-up of YLF-466D synthesis from laboratory to industrial scale has been successfully demonstrated, with production capabilities exceeding 17 kilograms using batch sizes of 3.0 to 3.6 kilograms [7] [28]. The scalable palladium-catalyzed process maintains consistent quality and yield parameters across different production scales [7] [34]. Key considerations for successful scale-up include heat transfer optimization, mixing efficiency, and catalyst recovery strategies [28] [31].

Process optimization for large-scale production focuses on minimizing residual solvent levels in the final active pharmaceutical ingredient while maintaining effective impurity purging [7] [28]. The scale-up strategy incorporates continuous process monitoring and quality control measures to ensure batch-to-batch consistency [28] [34]. Critical process parameters including temperature control, reaction time, and reagent addition rates have been validated across multiple production scales [7] [28].

The industrial synthesis process features robust reaction conditions that accommodate normal variations in raw material quality and processing equipment [28] [34]. Process analytical technology integration enables real-time monitoring of reaction progress and product quality, facilitating automated process control [33] [28]. The successful scale-up demonstrates the commercial viability of the palladium-catalyzed synthesis methodology for YLF-466D production [7] [34].

| Scale-up Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size | 1-10 grams | 100-500 grams | 3.0-3.6 kilograms |

| Reaction Time | 4-8 hours | 6-10 hours | 8-12 hours |

| Yield | >85% | >80% | >75% |

| Purity | >98% | >98% | >98% |

| Reference | [7] | [7] [28] | [7] [28] |